BenchChemオンラインストアへようこそ!

Thieno[3,2-d][1,3]thiazol-2-amine

Kinase inhibition EGFR VEGFR-2

Thieno[3,2-d][1,3]thiazol-2-amine (CAS 66646-11-5) is a fused heterocyclic building block composed of a thiophene ring annulated to a 2-aminothiazole moiety. With molecular formula C5H4N2S2 and a molecular weight of 156.23 g/mol, the compound presents a planar, electron-rich scaffold that serves as a key intermediate for constructing kinase inhibitor libraries and fluorescent probes.

Molecular Formula C5H4N2S2
Molecular Weight 156.2 g/mol
CAS No. 66646-11-5
Cat. No. B3277823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d][1,3]thiazol-2-amine
CAS66646-11-5
Molecular FormulaC5H4N2S2
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=C(S2)N
InChIInChI=1S/C5H4N2S2/c6-5-7-3-1-2-8-4(3)9-5/h1-2H,(H2,6,7)
InChIKeyLSMRPDKQKVTVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d][1,3]thiazol-2-amine (CAS 66646-11-5) – Procurement-Relevant Chemical Identity & Scaffold Overview


Thieno[3,2-d][1,3]thiazol-2-amine (CAS 66646-11-5) is a fused heterocyclic building block composed of a thiophene ring annulated to a 2-aminothiazole moiety [1]. With molecular formula C5H4N2S2 and a molecular weight of 156.23 g/mol, the compound presents a planar, electron-rich scaffold that serves as a key intermediate for constructing kinase inhibitor libraries and fluorescent probes [1][2]. Its primary amine at the 2-position enables rapid diversification through amidation, reductive amination, or diazotization, making it a versatile entry point for medicinal chemistry programs that require a thieno[3,2-d]thiazole core.

Why Simple 2-Aminothiazoles Cannot Replace Thieno[3,2-d][1,3]thiazol-2-amine in Kinase-Focused Programs


Generic 2-aminothiazole or 2-aminobenzothiazole scaffolds lack the fused thiophene ring that defines the electronic landscape and ATP-binding pocket complementarity of thieno[3,2-d][1,3]thiazol-2-amine [1]. The thieno[3,2-d] fusion extends the π-system, lowers the HOMO-LUMO gap, and introduces a sulfur atom capable of engaging in chalcogen bonding with kinase hinge residues – features absent in monocyclic thiazoles [2]. Consequently, SAR campaigns that substitute this scaffold with simpler 2-aminothiazoles lose the target engagement profile and multi-kinase inhibition pattern documented for thieno[3,2-d]thiazole-containing leads [2].

Head-to-Head Quantitative Differentiation: Thieno[3,2-d][1,3]thiazol-2-amine vs. Closest Analogs


Multi-Kinase Inhibition: Thieno[3,2-d]thiazole vs. Dihydrothiazolo[4,5-d]thiazole Scaffolds

In a direct scaffold-comparison study, pyrazoline conjugates bearing a thieno[3,2-d]thiazole core (compound 3c) and those bearing a dihydrothiazolo[4,5-d]thiazole core (compound 5c) were evaluated against a panel of oncogenic kinases [1]. Compound 3c (thieno[3,2-d]thiazole series) exhibited consistently lower IC50 values across EGFR, VEGFR-2, and BRAF V600E relative to 5c, indicating that the thieno[3,2-d]thiazole scaffold confers superior kinase hinge-binding affinity.

Kinase inhibition EGFR VEGFR-2 BRAF V600E Anticancer

Cytotoxicity Profile: Thieno[3,2-d]thiazole Derivatives vs. Doxorubicin in MCF-7 and HepG-2 Cells

The thieno[3,2-d]thiazole-pyrazoline hybrid 3c was compared to doxorubicin in MTT assays against MCF-7 (breast) and HepG-2 (liver) cancer cell lines, with additional safety profiling on normal WI-38 fibroblasts [1]. Compound 3c showed comparable potency to doxorubicin against MCF-7 but with a wider selectivity window.

Cytotoxicity MCF-7 HepG-2 Anticancer Selectivity index

Antimicrobial Spectrum: Broad-Spectrum Activity of Thieno[3,2-d]thiazole Derivatives vs. Clinical Reference Agents

Thieno[3,2-d]thiazole-pyrazoline hybrids 1 and 3c were tested against a panel of Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), yeast (C. albicans), and fungi (A. niger) using streptomycin (antibacterial) and amphotericin-B (antifungal) as reference standards [1]. Compounds 1 and 3c demonstrated broad-spectrum activity with MIC values competitive with clinical agents.

Antimicrobial Gram-positive Gram-negative Antifungal MIC

Synthetic Yield Benchmark: Thieno[3,2-d]thiazol-2-amine Derivative Formation vs. Benzothiazole Analogs

The cyclocondensation of 5-aryl-3-aminothiophene-2-carboxylic acid with thiourea derivatives to form 5-arylthieno[3,2-d][1,3]thiazol-2-amines proceeds in 72–88% isolated yield over two steps [1]. This compares favorably to the analogous benzothiazole synthesis (2-aminobenzothiazole from 2-aminothiophenol), which typically yields 55–70% under comparable conditions.

Synthetic efficiency Yield Cyclization Heterocycle synthesis

Optimal Procurement Scenarios for Thieno[3,2-d][1,3]thiazol-2-amine Based on Verified Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Targeting EGFR/VEGFR-2/BRAF V600E

Medicinal chemistry teams developing multi-targeted kinase inhibitors should procure Thieno[3,2-d][1,3]thiazol-2-amine as the primary scaffold precursor. The thieno[3,2-d]thiazole core demonstrated 2.2–2.5× superior potency against EGFR, VEGFR-2, and BRAF V600E relative to the dihydrothiazolo analog in head-to-head kinase assays [1]. Rapid amine diversification via amide coupling or reductive amination enables parallel library synthesis for SAR exploration around this privileged hinge-binding motif.

Selective Anticancer Lead Generation Requiring Favorable Therapeutic Window

Programs prioritizing tumor-selective cytotoxicity should select Thieno[3,2-d][1,3]thiazol-2-amine-derived leads, which achieve a selectivity index (WI-38/MCF-7) of 8.5 vs. 2.6 for doxorubicin [1]. This 3.3× wider therapeutic window reduces the probability of late-stage attrition due to non-specific toxicity, making the scaffold particularly suitable for lead optimization in breast and liver cancer indications.

Broad-Spectrum Anti-Infective Discovery Combining Antibacterial and Antifungal Activity

For infectious disease programs seeking dual antibacterial-antifungal chemotypes, Thieno[3,2-d][1,3]thiazol-2-amine provides a single starting material that yields compounds active against Gram-positive (MIC 6.25 µg/mL), Gram-negative (MIC 25 µg/mL), yeast (MIC 12.5 µg/mL), and filamentous fungi (MIC 25 µg/mL) [1]. This broad-spectrum profile within one scaffold family reduces the need to manage multiple chemotype supply chains.

Cost-Efficient Heterocyclic Building Block Procurement for Large-Scale Library Production

Process chemistry groups scaling up heterocycle libraries should prioritize Thieno[3,2-d][1,3]thiazol-2-amine based on its favorable synthetic economics: the two-step cyclization sequence delivers 72–88% isolated yields [2], offering a 12–18 percentage point yield advantage over analogous benzothiazole routes. This directly reduces cost-per-compound in library production and improves supply reliability for repeat procurement.

Quote Request

Request a Quote for Thieno[3,2-d][1,3]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.